![molecular formula C23H27N3O4S B2669926 5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1042134-65-5](/img/structure/B2669926.png)
5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one” is a type of pyrrolo[1,2-a]quinoxalin-4(5H)-one . Pyrrolo[1,2-a]quinoxalin-4(5H)-ones have been synthesized from aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid through ring opening and unexpected cyclization . They have been found to possess good antineoplastic activity .
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones has been achieved through a visible light-mediated process involving the ring opening and cyclization of aryl cyclopropanes . This operationally simple and catalyst-free methodology provides a green and efficient approach for the synthesis of these compounds . The scalability of the developed protocol has been demonstrated by a gram-scale synthesis and in vitro cytotoxicity assay .Molecular Structure Analysis
The molecular structure of pyrrolo[1,2-a]quinoxalin-4(5H)-ones is complex, involving a fused ring system. The quinoxaline core is an important chemical moiety that demonstrates a wide range of physicochemical and biological activities .Chemical Reactions Analysis
The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has recently attracted considerable attention . This review will focus on the recent achievements, mainly including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation and phosphonation of quinoxalin-2(1H)-ones .Applications De Recherche Scientifique
Neuropsychiatric and Neurological Disorder Treatment Applications
A study describes a class of tetracyclic butyrophenones, closely related to the chemical structure , showing potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors. These compounds, exemplified by ITI-007, demonstrate significant antipsychotic efficacy, highlighting their potential for treating neuropsychiatric and neurological disorders (Peng Li et al., 2014).
Anticancer Activity
Another study on novel synthetic makaluvamine analogs, structurally related to the queried compound, showed significant in vitro and in vivo anticancer activity, especially against breast cancer. These compounds have been noted for their potential as therapeutic agents in cancer treatment, suggesting the broader potential of quinoxaline derivatives in oncology (Wei Wang et al., 2009).
Antibacterial Applications
A novel series of thiazolopyrazine-incorporated tetracyclic quinolones, related in structural complexity to the compound , were synthesized and showed potent antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This indicates the compound's class's potential in developing new antibacterial agents (Y. Inoue et al., 1994).
Corrosion Inhibition
Research into 5-N-((alkylamino)methyl)quinolin-8-ol analogs for C40E steel in sulfuric acid demonstrated good corrosion inhibition, indicating the utility of quinoxaline derivatives in industrial applications related to corrosion protection (M. El Faydy et al., 2021).
Chemical Synthesis and Drug Development
The synthesis of pyrrolo[4,3,2-de]quinolines from quinoline precursors, including methods for creating tetracyclic quinoline derivatives, suggests the chemical versatility of these compounds. Such synthetic pathways enable the development of novel drugs and materials, underscoring the importance of these compounds in chemical research (D. Roberts et al., 1997).
Mécanisme D'action
While the specific mechanism of action for “5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one” is not mentioned in the search results, it is known that pyrrolo[1,2-a]quinoxalin-4(5H)-ones possess good antineoplastic activity . This suggests that they may interact with biological targets to inhibit the growth of cancer cells.
Orientations Futures
The future directions for research into “5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications. Given their antineoplastic activity , these compounds could be of interest in the development of new cancer therapies. Additionally, the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups could be a promising area of future research .
Propriétés
IUPAC Name |
5-[(4-methylphenyl)methyl]-7-morpholin-4-ylsulfonyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-17-4-6-18(7-5-17)16-26-22-15-19(31(28,29)24-11-13-30-14-12-24)8-9-20(22)25-10-2-3-21(25)23(26)27/h4-9,15,21H,2-3,10-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHWVWWMKAQUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)N5CCCC5C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

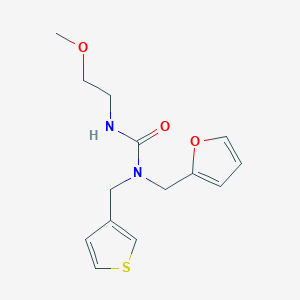
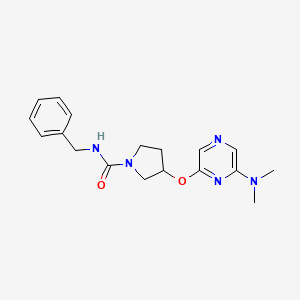
![N-(2,5-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2669848.png)
![N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2669849.png)
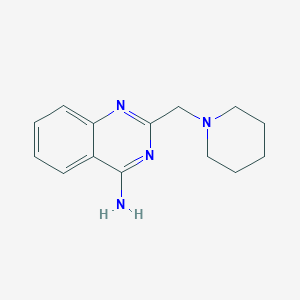
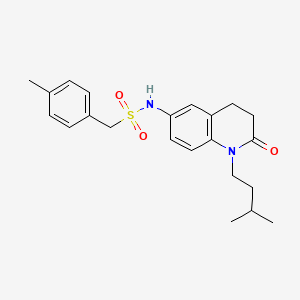
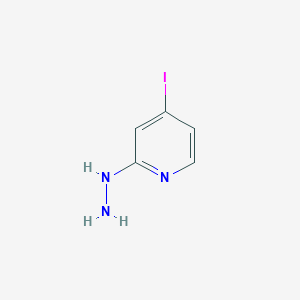
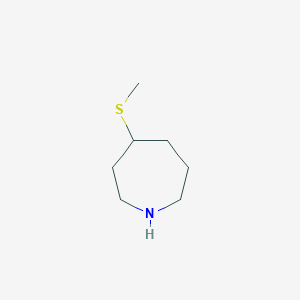
![Benzyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2669859.png)
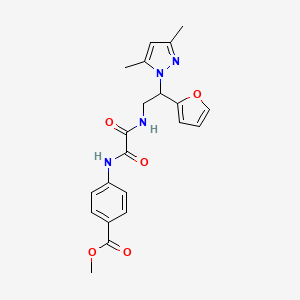
![4-[[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2669863.png)
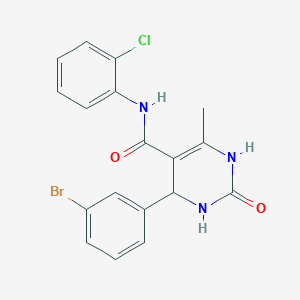
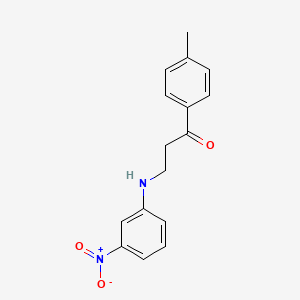
![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2669866.png)